molecular formula C10H16O5 B14663417 Diethyl 2-formylglutarate CAS No. 50537-71-8

Diethyl 2-formylglutarate

Cat. No.: B14663417
CAS No.: 50537-71-8
M. Wt: 216.23 g/mol
InChI Key: STPVTVRFMCGMME-UHFFFAOYSA-N
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Description

Diethyl 2-formylglutarate is an organic compound with the molecular formula C9H14O5 It is a diester derivative of glutaric acid, featuring an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-formylglutarate can be synthesized through several methods. One common approach involves the alkylation of diethyl malonate with formaldehyde under basic conditions, followed by esterification. Another method includes the oxidation of diethyl 2-hydroxyglutarate using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The purity of the final product is often ensured through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-formylglutarate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products Formed

    Oxidation: Diethyl 2-carboxyglutarate

    Reduction: Diethyl 2-hydroxyglutarate

    Substitution: Various substituted glutarates depending on the nucleophile used

Scientific Research Applications

Diethyl 2-formylglutarate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of diethyl 2-formylglutarate involves its reactivity with various biological and chemical entities. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical processes. The ester groups can undergo hydrolysis to release glutaric acid derivatives, which may participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-formylglutarate is unique due to the presence of both ester and aldehyde functional groups, which provide a versatile platform for various chemical transformations

Properties

CAS No.

50537-71-8

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

diethyl 2-formylpentanedioate

InChI

InChI=1S/C10H16O5/c1-3-14-9(12)6-5-8(7-11)10(13)15-4-2/h7-8H,3-6H2,1-2H3

InChI Key

STPVTVRFMCGMME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C=O)C(=O)OCC

Origin of Product

United States

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